molecular formula C14H16N2O2 B2354219 N-(2-Prop-2-enoyl-3,4-dihydro-1H-isoquinolin-5-yl)acetamide CAS No. 2193936-93-3

N-(2-Prop-2-enoyl-3,4-dihydro-1H-isoquinolin-5-yl)acetamide

Cat. No. B2354219
M. Wt: 244.294
InChI Key: QWCBPAHJEZOCBO-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, other names it might be known by, and its role or use in various applications. It may also include the type of compound it is (e.g., organic, inorganic, polymer, etc.) and the class of compounds it belongs to.



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Safety And Hazards

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Future Directions

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properties

IUPAC Name

N-(2-prop-2-enoyl-3,4-dihydro-1H-isoquinolin-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-3-14(18)16-8-7-12-11(9-16)5-4-6-13(12)15-10(2)17/h3-6H,1,7-9H2,2H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWCBPAHJEZOCBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC2=C1CCN(C2)C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Prop-2-enoyl-3,4-dihydro-1H-isoquinolin-5-yl)acetamide

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